8-Oxocoptisine
Overview
Description
8-Oxocoptisine is a bioactive isoquinoline alkaloid derived from Coptis Chinensis Franch. It is an oxidized protoberberine alkaloid with a more active lactam ring. This compound has shown significant biological activities, including anti-inflammatory, anti-tumor, anti-fungal, and cardiovascular-protective effects .
Mechanism of Action
Target of Action
8-Oxocoptisine, also known as 8-Oxycoptisine, is a bioactive isoquinoline alkaloid . The primary targets of this compound are inflammatory mediators such as TGF-β, TNF-α, IL-6, IL-18, IL-1β, and IFN-γ . These targets play crucial roles in the immune response, particularly in inflammation.
Mode of Action
This compound interacts with its targets by suppressing the mRNA expression and release of inflammatory mediators . It also elevates the transcriptional and translational levels of the anti-inflammatory cytokine IL-10 . Furthermore, it suppresses the mRNA expression levels of adhesion molecules ICAM-1 and VCAM-1 .
Biochemical Pathways
The compound affects the NF-κB pathway and the NLRP3 inflammasome . The activation of these pathways is markedly inhibited by this compound . These pathways are involved in the regulation of immune and inflammatory responses.
Pharmacokinetics
It is known that the blood concentration of this compound is extremely low . This suggests that the compound may have low bioavailability, which could impact its efficacy.
Result of Action
The action of this compound results in a dramatic amelioration of disease activity index (DAI), the shortening of colon length, and colonic histopathological deteriorations . It also displays a superior anti-colitis effect compared to Coptisine .
Action Environment
The action of this compound is influenced by the gut microbiota . The gut microbiota mediates the transformation of Coptisine into this compound . This suggests that the gut environment plays a significant role in the compound’s action, efficacy, and stability.
Biochemical Analysis
Biochemical Properties
8-Oxocoptisine interacts with various biomolecules in biochemical reactions. It has been found to suppress the mRNA expression and release of inflammatory mediators such as TGF-β, TNF-α, IL-6, IL-18, IL-1β, and IFN-γ . It also elevates the transcriptional and translational levels of the anti-inflammatory cytokine IL-10 .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . It has been found to inhibit the activation of the NF-κB pathway and the NLRP3 inflammasome .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: 8-Oxocoptisine can be synthesized from natural quaternary coptisine. The process involves treating quaternary coptisine with potassium ferricyanide in an aqueous solution of 5 N sodium hydroxide. This method yields this compound with a much higher yield compared to other reported methods .
Industrial Production Methods: Currently, there is limited information on the large-scale industrial production of this compound. Most of the available data pertains to laboratory-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: 8-Oxocoptisine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Reduction and Substitution:
Major Products: The primary product of the oxidation reaction is this compound itself. Further reactions and their products are not extensively studied.
Scientific Research Applications
8-Oxocoptisine has been extensively studied for its potential therapeutic applications:
Anti-inflammatory: It has shown superior anti-colitis effects compared to its precursor, coptisine.
Anti-fungal and Cardiovascular-protective: It has demonstrated appreciable anti-fungal and cardiovascular-protective effects.
Comparison with Similar Compounds
Uniqueness: this compound stands out due to its superior anti-inflammatory and anti-tumor effects compared to its precursor coptisine and other similar compounds. Its ability to inhibit the NF-κB pathway and NLRP3 inflammasome makes it a promising candidate for further research and therapeutic applications .
Properties
IUPAC Name |
5,7,17,19-tetraoxa-13-azahexacyclo[11.11.0.02,10.04,8.015,23.016,20]tetracosa-1(24),2,4(8),9,15(23),16(20),21-heptaen-14-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13NO5/c21-19-17-11(1-2-14-18(17)25-9-22-14)5-13-12-7-16-15(23-8-24-16)6-10(12)3-4-20(13)19/h1-2,5-7H,3-4,8-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCAFJBSQKXVPDX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CC3=C(C2=O)C4=C(C=C3)OCO4)C5=CC6=C(C=C51)OCO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901317158 | |
Record name | 8-Oxocoptisine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901317158 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19716-61-1 | |
Record name | 8-Oxocoptisine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19716-61-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 8-Oxocoptisine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901317158 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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